molecular formula C8H14ClN3 B12836277 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

Cat. No.: B12836277
M. Wt: 187.67 g/mol
InChI Key: LNNVBASLBFOCGX-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a pyrazole-derived compound featuring a pyrrolidine ring substituted at the 3-position. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and synthetic applications. For instance, 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride (CAS: unspecified in ) shares a pyrrolidine substituent but differs in substitution position and additional functional groups, highlighting the importance of regiochemistry in drug design .

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-3-ylpyrazole;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-11-6-8(5-10-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H

InChI Key

LNNVBASLBFOCGX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCNC2.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized by condensation of hydrazine or substituted hydrazines with α,β-unsaturated ketones or enones. For example:

  • Condensation of methylhydrazine with a suitable 1,3-dicarbonyl or enone precursor under acidic or neutral conditions yields the 1-methylpyrazole core.
  • Reaction conditions typically involve organic solvents such as ethanol, toluene, or acetonitrile, with temperatures ranging from ambient to reflux (50–100 °C) to facilitate cyclization.

Salt Formation and Purification

  • The free base of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is converted to its hydrochloride salt by treatment with hydrochloric acid in solvents such as dioxane or ethanol.
  • The hydrochloride salt is typically isolated by evaporation or crystallization, providing a stable, hygroscopic solid suitable for further use or analysis.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Pyrazole ring formation Methylhydrazine + α,β-unsaturated ketone Ethanol/toluene 50–100 °C 60–85 Acid or base catalysis may be used
Pyrrolidin-3-yl substitution Pyrrolidine mesylate or chloride + pyrazole anion THF, acetonitrile Ambient to reflux 22–60 Avoid aqueous work-up to prevent hydrolysis
Hydrochloride salt formation HCl in dioxane or ethanol Dioxane/EtOH Room temperature Quantitative Evaporation to dryness yields salt

Advanced Process Considerations

  • Catalyst and Base Selection: Triethylamine is commonly used as a base in alkylation steps to neutralize generated acids and promote nucleophilicity.
  • Solvent Choice: Toluene and acetonitrile are preferred for their ability to dissolve organic intermediates and facilitate cyclization without promoting side reactions.
  • Temperature Control: Maintaining moderate temperatures (50–100 °C) balances reaction kinetics and minimizes decomposition or side-product formation.
  • Avoidance of Aqueous Work-Up: Some intermediates are hygroscopic or unstable in water; thus, isolation under anhydrous conditions is recommended to preserve yield and purity.
  • Purification: Column chromatography using silica gel with solvent gradients (e.g., cyclohexane/ethyl acetate) or recrystallization from suitable solvents ensures high purity of the final hydrochloride salt.

Summary of Key Research Findings

  • The condensation of hydrazine derivatives with α,β-unsaturated ketones is a robust method for pyrazole ring synthesis.
  • Pyrrolidin-3-yl substitution is efficiently achieved via nucleophilic substitution on halogenated pyrrolidine intermediates.
  • The hydrochloride salt form enhances compound stability and facilitates handling.
  • Yields vary depending on the precursor and reaction conditions but generally range from moderate to high (22–85%).
  • Avoidance of aqueous conditions during isolation is critical due to hygroscopic nature of intermediates.
  • Use of triethylamine and toluene as base and solvent respectively is well-documented for related pyrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Drug Discovery and Development

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride serves as a lead compound in drug discovery due to its potential to interact with various biological targets. Its structural similarities to other pharmacologically active compounds suggest it may exhibit neuropharmacological effects, making it a candidate for developing treatments for neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents . The compound's mechanism of action likely involves disrupting cellular processes in pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. Studies have demonstrated that it can induce apoptosis and inhibit cell proliferation, indicating its potential as an anticancer agent . The underlying mechanism involves the disruption of cellular integrity, leading to cell death.

Neuropharmacological Effects

Given its structural characteristics, this compound may influence neurotransmitter systems, potentially providing therapeutic benefits for conditions like depression or anxiety. Interaction studies are ongoing to elucidate its binding affinity to specific receptors involved in these pathways.

Synthesis and Mechanism of Action

The synthesis of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride typically involves multi-step organic reactions that construct the pyrazole core and introduce the pyrrolidine group. The synthetic routes often employ nucleophilic substitution reactions to achieve the desired structure.

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, the presence of the pyrrolidine group may enhance binding affinity to certain biological targets, thereby modulating their activity.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects: Boronate Esters vs. Pyrrolidine

Pyrazole derivatives with tetramethyl dioxaborolan-2-yl groups, such as 3-ethyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1353003-51-6), are critical intermediates in Suzuki-Miyaura cross-coupling reactions . These boron-containing compounds exhibit higher molecular weights (e.g., 208.06 g/mol in ) compared to the target compound, which lacks a boronate group. The pyrrolidine substituent in the target compound may confer basicity and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors .

Ring System Variations: Piperidine vs. Pyrrolidine

1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS: 1621519-77-4) features a six-membered piperidine ring, contrasting with the five-membered pyrrolidine in the target compound. Pyrrolidine’s smaller ring may enhance rigidity, improving selectivity in receptor binding .

Halogenated vs. Amine-Functionalized Derivatives

In contrast, the pyrrolidine group in the target compound offers a secondary amine, enabling protonation at physiological pH and enhancing solubility. Fluorinated analogs like 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine () demonstrate how halogen atoms improve metabolic stability, though such groups are absent in the target compound .

Physicochemical Properties and Purity

  • Molecular Weight: The target compound’s molecular weight is inferred to be ~226 g/mol (based on ’s non-hydrochloride analog: 206.33 g/mol + HCl). Boronate esters (e.g., ) have higher weights (~208–281 g/mol), while piperidine derivatives () exceed 300 g/mol due to multiple hydrochlorides.
  • Purity : Boronate-containing pyrazoles are often >97% pure (), whereas other intermediates (e.g., 95% purity in ) suggest variability in synthetic optimization. Impurity limits for pharmaceuticals, as seen in (≤0.0001% for related compounds), underscore stringent quality requirements .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole HCl C9H14N3·HCl ~226 (estimated) Pyrrolidin-3-yl, HCl Medicinal chemistry, receptors
3-Ethyl-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole C10H17BN2O2 208.06 Tetramethyl dioxaborolan-2-yl Suzuki coupling intermediates
1-Methyl-4-(piperidin-4-yl)piperazine triHCl C10H20N3·3HCl 346.84 Piperidin-4-yl, triHCl CNS-targeting ligands
1-(3-Chloropropyl)-1H-pyrazole HCl C7H10ClN2·HCl 195.08 Chloropropyl Alkylating agents

Biological Activity

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a pyrazole ring substituted with a methyl group and a pyrrolidine moiety. This compound exhibits potential biological activities, making it a valuable tool for studying various biological pathways and therapeutic applications.

  • Molecular Formula: C8H13N3·HCl
  • Molecular Weight: Approximately 188 Da
  • CAS Number: 1211542-11-8

Biological Activity Overview

Research indicates that 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride may exhibit a range of biological activities, including:

  • Neuropharmacological Effects : The compound has been noted for its neuropharmacological properties, potentially influencing neurotransmitter systems and offering insights into neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of pyrazole compounds can exhibit anticancer properties. For example, related compounds have shown efficacy in reducing cell viability in various cancer cell lines, such as A549 human lung adenocarcinoma cells .
  • Anti-inflammatory Effects : Pyrazole derivatives have been investigated for their anti-inflammatory potential, with some compounds demonstrating comparable efficacy to established anti-inflammatory drugs like indomethacin .

1. Interaction Studies

The binding affinity of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride to various biological targets is an area of active research. Its structural similarities to other bioactive compounds suggest it may interact with multiple receptors and enzymes involved in disease pathways.

2. Anticancer Studies

A study evaluated the anticancer activity of related pyrazole derivatives against A549 cells, revealing that certain modifications to the pyrazole structure enhance cytotoxicity. The findings indicated that specific substitutions could significantly affect the compound's ability to inhibit cancer cell proliferation:

CompoundIC50 (µM)Effect on A549 Cell Viability (%)
Compound A1570
Compound B1050
1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochlorideTBDTBD

The mechanism by which 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride exerts its biological effects is still under investigation. It is hypothesized that the compound may act through modulation of key signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Neuropharmacological Applications

In a study examining the neuropharmacological effects of pyrazole derivatives, researchers found that compounds similar to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride exhibited significant activity on neurotransmitter receptors, suggesting potential therapeutic applications in treating neurological disorders.

Case Study 2: Anticancer Efficacy

Another investigation focused on evaluating the anticancer properties of pyrazole derivatives against various cancer cell lines. The study concluded that certain modifications to the pyrazole structure could enhance cytotoxicity while minimizing toxicity to non-cancerous cells.

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